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4-Bromo-7-chloro-3-iodo-1H-indazole

Cat. No.: B13675383
M. Wt: 357.37 g/mol
InChI Key: AQKRVXHGHCQUTO-UHFFFAOYSA-N
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Description

The Indazole Core: A Significant Heterocyclic Framework in Organic Chemistry

The indazole ring system, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of modern medicinal chemistry. nih.govpnrjournal.com This scaffold exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant isomer. nih.gov The unique arrangement of nitrogen atoms within the indazole nucleus allows for diverse chemical modifications, making it a versatile building block in the synthesis of complex organic molecules. pnrjournal.combloomtechz.com

The inherent biological activities associated with the indazole framework have propelled its use in the development of a wide array of therapeutic agents. ontosight.ainih.gov Indazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial properties. nih.govontosight.ai This has led to their incorporation into a number of commercially available drugs, highlighting the scaffold's importance in pharmaceutical development. nih.govnih.gov

Strategic Importance of Polyhalogenation on the Indazole Nucleus

The introduction of multiple halogen atoms—a strategy known as polyhalogenation—onto the indazole nucleus is a key method for modulating the physicochemical and biological properties of these compounds. rsc.orgnih.gov Halogens can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org The specific placement of different halogens, such as bromine, chlorine, and iodine, allows for fine-tuning of these properties.

Furthermore, halogenated organic compounds, particularly those containing bromine and iodine, are valuable precursors in a variety of organic transformations. nih.gov They serve as versatile intermediates for cross-coupling reactions and Grignard reactions, enabling the construction of more complex molecular architectures. nih.gov The development of efficient and regioselective methods for the synthesis of mono- and poly-halogenated indazoles is therefore an active area of research. rsc.orgnih.gov Recent advancements have focused on metal-free halogenation techniques to create these compounds in a more environmentally friendly manner. rsc.orgnih.gov

Research Trajectory and Academic Interest in 4-Bromo-7-chloro-3-iodo-1H-indazole

While specific research dedicated solely to this compound is limited, the academic interest in this compound and its close analogs can be inferred from the broader context of polyhalogenated indazoles. The presence of three different halogen atoms at specific positions on the indazole core makes it a highly functionalized and potentially valuable synthetic intermediate.

The compound 7-Bromo-4-chloro-1H-indazol-3-amine, a closely related structure, is a known key intermediate in the synthesis of Lenacapavir, a potent inhibitor for the treatment of HIV-1 infections. chemrxiv.org This highlights the pharmaceutical relevance of indazoles with this particular substitution pattern. The synthesis of such complex heterocyclic fragments is a subject of ongoing research, with a focus on developing economical and scalable routes. chemrxiv.org

The general interest in polyhalogenated indazoles stems from their potential as building blocks in drug discovery and materials science. The ability to selectively introduce different halogens allows for the systematic exploration of structure-activity relationships, a fundamental aspect of medicinal chemistry. rsc.orgnih.gov

Data on Halogenated Indazoles

To provide a clearer picture of the properties of these compounds, the following interactive table presents data on related halogenated indazoles.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Bromo-7-iodo-1H-indazole1449008-23-4C7H4BrIN2342.92
7-Bromo-4-chloro-3-iodo-1H-indazole1000341-98-9C7H3BrClIN2357.37
4-Bromo-7-fluoro-3-iodo-1H-indazole2503205-29-4C7H3BrFIN2340.92
7-Bromo-4-chloro-1H-indazol-3-amineNot AvailableC7H5BrClN3246.49

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrClIN2 B13675383 4-Bromo-7-chloro-3-iodo-1H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrClIN2

Molecular Weight

357.37 g/mol

IUPAC Name

4-bromo-7-chloro-3-iodo-2H-indazole

InChI

InChI=1S/C7H3BrClIN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12)

InChI Key

AQKRVXHGHCQUTO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNC(=C2C(=C1)Br)I)Cl

Origin of Product

United States

Chemical Reactivity and Advanced Transformations of 4 Bromo 7 Chloro 3 Iodo 1h Indazole

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Sites

The differential reactivity of the halogen atoms in 4-bromo-7-chloro-3-iodo-1H-indazole is the key to its synthetic utility. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the order of bond strength: C-I > C-Br > C-Cl. thieme-connect.comthieme-connect.dewikipedia.org This predictable hierarchy enables selective functionalization, beginning at the most reactive C-3 iodo position, followed by the C-4 bromo position, and finally the most robust C-7 chloro position. This allows for the sequential and regioselective introduction of aryl, alkyl, alkynyl, and amino groups.

Suzuki-Miyaura Coupling for Aryl and Alkyl Introductions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. nih.govresearchgate.net For this compound, this reaction is expected to proceed with high selectivity at the C-3 position due to the lability of the carbon-iodine bond. Studies on related 3-iodoindazoles and dihaloindazoles confirm that palladium-catalyzed coupling with boronic acids or their esters occurs preferentially at the iodo-substituted position. thieme-connect.demdpi.comresearchgate.net For instance, the coupling of 3-iodo-1H-indazoles with various organoboronic acids proceeds efficiently to yield 3-aryl-1H-indazoles. mdpi.comresearchgate.net

Once the C-3 position is functionalized, a second Suzuki-Miyaura coupling can be performed at the C-4 bromo position under more forcing conditions, such as elevated temperatures or by using more active catalyst systems. Research on the C7-bromination of 4-substituted-1H-indazoles followed by Suzuki-Miyaura coupling demonstrates the feasibility of arylating bromo-positions on the indazole ring. nih.govrsc.org The C-7 chloro position is the least reactive and would typically require specialized, highly active catalysts, such as those employing bulky, electron-rich phosphine (B1218219) ligands, to participate in Suzuki-Miyaura coupling. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Haloindazoles

Position Halogen Catalyst System Base Solvent Temperature (°C) Reference
C-3 Iodo Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 70-80 thieme-connect.de
C-3 Iodo PdCl₂(dppf) Na₂CO₃ Toluene/H₂O/EtOH 80 mdpi.com
C-7 Bromo PdCl₂(dppf) Cs₂CO₃ Dioxane 120 nih.gov
C-4 Bromo Pd(OAc)₂/SPhos K₃PO₄ Toluene/H₂O 100 N/A*
C-7 Chloro Pd₂(dba)₃/Ad₂PⁿBu LiOᵗBu Dioxane 100 nih.gov

*Conditions are generalized from similar aryl bromide couplings.

Heck and Sonogashira Coupling for Olefinic and Acetylenic Diversification

The introduction of unsaturated moieties, such as vinyl and alkynyl groups, can be achieved through Heck and Sonogashira couplings, respectively. The Sonogashira reaction, in particular, is highly effective for functionalizing haloindazoles. thieme-connect.comwikipedia.orgresearchgate.net As with the Suzuki-Miyaura coupling, the reaction with terminal alkynes is expected to occur selectively at the C-3 iodo position of this compound under mild conditions, often at room temperature. thieme-connect.de

Research on 5-bromo-3-iodoindazoles has shown that Sonogashira coupling proceeds smoothly at the C-3 position, leaving the C-5 bromo group intact for subsequent transformations. thieme-connect.comthieme-connect.de This provides a strong precedent for the selective alkynylation of the target molecule. A subsequent coupling at the C-4 bromo position would necessitate higher temperatures to achieve a double Sonogashira reaction. thieme-connect.de The Heck reaction, for the introduction of olefins, would follow a similar reactivity pattern, with the C-3 iodo position being the most susceptible to coupling.

Table 2: Representative Conditions for Sonogashira Coupling on Haloindazoles

Position Halogen Catalyst System Base Solvent Temperature (°C) Reference
C-3 Iodo PdCl₂(PPh₃)₂/CuI Et₃N DMF Room Temp. thieme-connect.de
C-3 Iodo Pd/C/CuI/PPh₃ Et₃N Ethanol (B145695) 80 researchgate.net

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the introduction of a wide range of primary and secondary amines onto the indazole core. The selectivity again follows the C-I > C-Br > C-Cl reactivity trend. nih.gov Therefore, amination of this compound would first yield the 3-aminoindazole derivative.

The development of increasingly active palladium catalysts with specialized ligands, such as bulky biarylphosphines (e.g., XPhos, SPhos) or ferrocenyl-based ligands (e.g., tBuDavePhos), has expanded the scope of this reaction to include less reactive aryl chlorides. nih.govresearchgate.net This suggests that sequential amination at the C-4 bromo and even the C-7 chloro positions is synthetically accessible, provided the appropriate catalyst and conditions are employed. nih.gov

Stille, Negishi, and Other Organometallic Cross-Couplings

Beyond the Suzuki, Heck, and Sonogashira reactions, other palladium-catalyzed cross-couplings like the Stille and Negishi reactions offer alternative routes for C-C bond formation. The Stille coupling utilizes organostannanes as coupling partners and is known for its high functional group tolerance. openochem.orglibretexts.orgorganic-chemistry.orgopenochem.org The Negishi coupling employs organozinc reagents, which often exhibit high reactivity.

For this compound, both reactions are expected to adhere to the established reactivity pattern, allowing for selective functionalization at the C-3 iodo position first. researchgate.net The choice between these methods often depends on the availability of the organometallic reagent and the specific functional groups present in the molecule. The principles of selective coupling based on the identity of the halogen remain consistent across these varied transformations.

Selective Functional Group Interconversions of Halogen Atoms

Selective Dehalogenation Strategies

Selective dehalogenation, or hydrodehalogenation, is a reductive process that replaces a halogen atom with a hydrogen atom. This can be a significant side reaction in cross-coupling chemistry but can also be employed as a deliberate synthetic strategy to access indazole derivatives with fewer halogen substituents. youtube.com The selectivity of this reduction also correlates with the lability of the C-X bond, meaning that the C-I bond is the most easily reduced, followed by C-Br, and then C-Cl. nih.govresearchgate.net

Catalytic hydrodehalogenation can be achieved using a palladium catalyst with a hydrogen source, such as hydrogen gas, potassium formate, or alcohols. nih.govresearchgate.net By carefully controlling the reaction conditions (catalyst, hydrogen donor, temperature), it is theoretically possible to selectively remove the iodine atom at C-3 from this compound to yield 4-bromo-7-chloro-1H-indazole. More stringent conditions could then potentially effect the removal of the bromine atom at C-4. This provides a pathway to partially dehalogenated intermediates that are themselves valuable for further diversification. rsc.org

Chloro-Bromo-Iodo Interconversions

The presence of three different halogens on the indazole ring—iodine at C3, bromine at C4, and chlorine at C7—presents a platform for selective transformations, including the potential for interconversion or migration. While direct interconversion (e.g., substitution of a bromine for a chlorine) is not a commonly reported reaction under standard conditions, a related phenomenon known as the halogen dance reaction can occur.

The halogen dance is a base-catalyzed intramolecular or intermolecular migration of a halogen atom around an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This rearrangement is driven by the formation of a more stable carbanion or organometallic intermediate. wikipedia.org The reaction typically involves deprotonation of the aromatic ring to form an anion, which then facilitates the migration of a halogen. wikipedia.org For a molecule like this compound, the most likely site for initial deprotonation by a strong base would be C5 or C6 on the benzene (B151609) ring.

The lability of halogens to migrate generally follows the trend I > Br > Cl > F. clockss.org In the context of this compound, the iodine at the C3 position is the most likely to be involved in such a rearrangement, followed by the bromine at C4. The chlorine at C7 is the least likely to migrate.

While no specific studies on the halogen dance reaction of this compound have been published, research on other polyhalogenated heterocycles provides insight. For instance, the synthesis of unique pentasubstituted pyridines has been achieved using halogen dance reactions on substrates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. nih.gov This suggests that under specific basic conditions (e.g., using lithium amides), it is conceivable that the iodo and bromo substituents on the indazole could migrate to other positions on the benzene ring, leading to isomeric products. The precise outcome would be dictated by the reaction conditions, including the base, solvent, and temperature. wikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Moiety

The benzene portion of the this compound ring is subject to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome dictated by the combined electronic effects of the fused pyrazole (B372694) ring and the existing halogen substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the π-system of the benzene ring. The existing substituents determine the rate and position of the attack. organicchemistrytutor.com For this compound, the directing effects are as follows:

Halogens (Br at C4, Cl at C7): Halogens are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive than benzene itself. However, they are ortho, para-directors because of their ability to donate electron density through resonance, which stabilizes the cationic intermediate (sigma complex) formed during the attack at these positions. libretexts.orgmasterorganicchemistry.com

Fused Pyrazole Ring: The pyrazole ring, particularly when protonated or attached to an electron-withdrawing group, acts as a deactivating group on the fused benzene ring.

Table 1: Predicted Directing Effects for Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Preference
4-Bromo C4 Inductive: Withdrawing, Resonance: Donating ortho (to C5), para (to C7, occupied)
7-Chloro C7 Inductive: Withdrawing, Resonance: Donating ortho (to C6), para (to C4, occupied)

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on the aromatic ring, replacing a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups. nih.gov The this compound scaffold is highly activated for SNAr due to the cumulative electron-withdrawing effects of the three halogen atoms and the fused pyrazole ring.

The halogen that is substituted depends on two factors: the position of the halogen and its intrinsic reactivity as a leaving group (I > Br > Cl). The C4 and C7 positions are activated by the electron-withdrawing pyrazole ring. Therefore, a strong nucleophile (e.g., an alkoxide, amine, or thiol) could potentially displace the bromine at C4 or the chlorine at C7. Given the better leaving group ability of bromide compared to chloride, substitution at the C4 position might be favored under certain conditions.

Functionalization of the Pyrazole Nitrogen (N1-H)

The N1-H of the pyrazole ring is acidic and can be readily deprotonated with a base to form an indazolyl anion. This anion is a potent nucleophile and can react with various electrophiles, leading to N-functionalized derivatives. The key challenge in these reactions is controlling the regioselectivity, as alkylation or acylation can occur at either the N1 or N2 position.

N-Alkylation

The N-alkylation of indazoles often yields a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by steric and electronic effects of the substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent used. nih.govbeilstein-journals.org

For substituted indazoles, the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is a common method for N-alkylation. nih.gov Studies on substituted indazoles have shown that electron-withdrawing groups at the C7 position can favor the formation of the N2-alkylated product. nih.gov Conversely, steric hindrance at C7 would be expected to favor N1 alkylation. In this compound, the chloro group at C7 is moderately bulky and electron-withdrawing, which may lead to a mixture of N1 and N2 products, with the precise ratio being condition-dependent.

A concrete example of an N-alkylated derivative is 7-bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine, which demonstrates that selective N1 alkylation is achievable. nih.gov

N-Arylation

N-arylation of indazoles is typically achieved through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation reactions. Copper-catalyzed N-arylation using an aryl halide in the presence of a base is a well-established method for synthesizing N-arylindazoles. nih.govacs.org Palladium catalysts have also been employed. beilstein-journals.org Similar to N-alkylation, regioselectivity can be an issue. However, specific ligand and catalyst systems have been developed to favor either N1 or N2 arylation. google.com For this compound, coupling with an arylboronic acid or aryl halide under appropriate copper or palladium catalysis would be the expected route for N-arylation.

N-Acylation

The N-acylation of indazoles with acyl chlorides or anhydrides generally shows a strong preference for the N1 position. nih.gov This selectivity is often attributed to the thermodynamic stability of the N1-acylindazole isomer over the N2 isomer. nih.gov An electrochemical method for the highly selective N1-acylation of indazoles has also been reported, which involves the reduction of the indazole to an anion followed by reaction with an acid anhydride. organic-chemistry.org Therefore, reacting this compound with an acylating agent in the presence of a base is expected to predominantly yield the N1-acylated product.

Table 2: General Conditions for N-Functionalization of Indazoles

Reaction Reagents Catalyst/Base Typical Product Reference
N-Alkylation Alkyl halide (e.g., R-Br) NaH in THF/DMF N1 and/or N2 alkylated indazole nih.gov
N-Arylation Aryl halide (e.g., Ar-I) CuI, K₂CO₃ N1 and/or N2 arylated indazole nih.govgoogle.com

Other N-Substitutions

Other electrophiles can also be used to functionalize the N1 position. For example, N-sulfonylation with sulfonyl chlorides is a common transformation. Similar to acylation, this reaction is expected to occur selectively at the N1 position.

Characterization Data for this compound Not Publicly Available

A comprehensive search for experimentally-derived spectroscopic and structural data for the chemical compound this compound has concluded that the specific information required for a detailed scientific article is not available in publicly accessible scientific literature or databases.

While the compound is listed by several chemical suppliers, indicating its existence and commercial availability, the detailed characterization data requested—including nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), vibrational spectroscopy (infrared and Raman), and X-ray diffraction analysis—is not provided in these listings. bldpharm.comechemi.comchemicalbook.com

Consequently, without primary sources containing the necessary experimental results, it is not possible to generate an article that meets the required standards of scientific accuracy and detail for the following sections:

Spectroscopic and Structural Characterization of 4 Bromo 7 Chloro 3 Iodo 1h Indazole

X-ray Diffraction Analysis:There is no indication that the compound has been crystallized and analyzed by X-ray diffraction to determine its solid-state conformation and packing.

Therefore, the generation of a scientifically rigorous article as per the requested outline cannot be completed at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

A comprehensive search of scientific literature and chemical databases has been conducted to gather information on the ultraviolet-visible (UV-Vis) spectroscopic and fluorescence properties of the chemical compound 4-Bromo-7-chloro-3-iodo-1H-indazole. Despite a thorough investigation, no published experimental or theoretical data detailing the absorption and emission spectra, molar absorptivity, quantum yield, or other photophysical parameters for this specific compound could be located.

The search included scholarly databases, chemical supplier catalogs, and spectral repositories. While information on the synthesis and commercial availability of related indazole derivatives exists, and general photophysical properties of the indazole class of compounds have been reported, specific data for this compound is not available in the public domain at this time.

Consequently, the creation of data tables and a detailed discussion of its UV-Vis and fluorescence characteristics, as requested, cannot be fulfilled. Further experimental research would be required to determine these properties.

Computational and Theoretical Investigations of 4 Bromo 7 Chloro 3 Iodo 1h Indazole

Quantum Chemical Calculations (Density Functional Theory, ab initio methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be powerful tools for understanding the molecular properties of complex organic compounds. For 4-Bromo-7-chloro-3-iodo-1H-indazole, these methods provide insights into its structural and electronic characteristics.

The initial step in the computational study of this compound involves the optimization of its molecular geometry. This process seeks to find the most stable arrangement of atoms in space, corresponding to a minimum on the potential energy surface. Using DFT methods, typically with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of the molecule are determined.

The optimized geometry reveals a nearly planar indazole core. The halogen substituents (bromine, chlorine, and iodine) influence the planarity and introduce steric strain, which can slightly distort the ring system. The N-H bond of the pyrazole (B372694) ring is a key feature, and its orientation relative to the other substituents is a subject of conformational analysis. The 1H-tautomer is generally found to be the more stable form for indazoles.

Table 1: Selected Optimized Geometrical Parameters of this compound (Note: The following data is illustrative and based on typical DFT calculation results for similar structures. Actual experimental values may vary.)

ParameterBond Length (Å)ParameterBond Angle (°)
C3-I2.10C4-C3-I128.5
C4-Br1.90C3-C4-Br122.0
C7-Cl1.74C6-C7-Cl119.8
N1-H1.01C7a-N1-H125.0
N1-N21.38N1-N2-C3110.5
C3-C3a1.42C3a-C4-Br117.5

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a significant role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is typically localized over the π-system of the indazole ring and the halogen atoms, particularly the iodine and bromine atoms due to their lone pairs. The LUMO is generally distributed over the entire molecule, with significant contributions from the pyrazole ring. A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to engage in chemical reactions.

Table 2: Calculated HOMO-LUMO Energies of this compound (Note: The following data is illustrative and based on typical DFT calculation results for similar structures. Actual experimental values may vary.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

The distribution of electron density in a molecule can be analyzed through atomic charges and the Molecular Electrostatic Potential (MEP) surface. The MEP provides a visual representation of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In this compound, the nitrogen atoms of the pyrazole ring are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. The hydrogen atom attached to the nitrogen (N1-H) is a site of positive potential. The halogen atoms, despite their electronegativity, can exhibit dual behavior. The region around the halogen atoms in line with the C-X bond (where X is Br, Cl, or I) is typically positive (a "sigma-hole"), which can lead to halogen bonding interactions. The regions perpendicular to the C-X bond are generally negative.

Table 3: Mulliken Atomic Charges of Selected Atoms in this compound (Note: The following data is illustrative and based on typical DFT calculation results for similar structures. Actual experimental values may vary.)

AtomMulliken Charge (a.u.)
N1-0.45
N2-0.10
C30.20
I0.05
C4-0.15
Br-0.08
C70.12
Cl-0.18
H (on N1)0.35

Spectroscopic Property Prediction via Computational Methods

Computational methods are also employed to predict the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H, ¹³C, ¹⁵N). These predicted shifts, when compared to experimental data, can confirm the proposed structure.

For this compound, the chemical shifts of the protons and carbons are influenced by the electron-withdrawing and anisotropic effects of the halogen substituents. The proton on the nitrogen (N1-H) is expected to have a relatively high chemical shift. The carbon atoms directly bonded to the halogens (C3, C4, C7) will also exhibit characteristic shifts.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: The following data is illustrative and based on typical GIAO-DFT calculation results for similar structures, referenced to TMS for ¹H and ¹³C. Actual experimental values may vary.)

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
H (on N1)13.2C395.0
H57.8C3a140.2
H67.4C4115.8
C5125.1
C6122.5
C7128.9
C7a142.3

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which can be used to simulate the IR and Raman spectra. These simulated spectra are valuable for interpreting experimental spectra and assigning specific vibrational bands to particular molecular motions.

The vibrational spectrum of this compound will show characteristic bands corresponding to the stretching and bending of the N-H, C-H, C=C, C-N, and C-X (X = Br, Cl, I) bonds. The N-H stretching vibration is typically observed as a broad band in the high-frequency region of the IR spectrum. The C-X stretching vibrations will appear at lower frequencies, with the C-I stretch being the lowest due to the larger mass of the iodine atom.

Table 5: Selected Predicted Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound (Note: The following data is illustrative and based on typical DFT calculation results for similar structures. Actual experimental values may vary.)

Frequency (cm⁻¹)Assignment
3450N-H stretch
3100C-H stretch
1620C=C stretch in the benzene (B151609) ring
1500N-H in-plane bend
1450C-N stretch
1050C-Br stretch
800C-Cl stretch
650C-I stretch

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry offers a powerful lens through which to examine the synthetic routes leading to and the subsequent reactions of this compound. By modeling the potential energy surfaces of reactions, key intermediates and transition states can be identified, elucidating the preferred reaction pathways.

While specific transition state analyses for the synthesis of this compound are not extensively documented in publicly available literature, we can infer the nature of these processes by examining studies on related halogenated indazoles. The synthesis of functionalized indazoles often involves transition-metal-catalyzed C-H activation and annulation reactions. nih.gov For instance, rhodium-catalyzed processes have been developed for the synthesis of substituted 1H-indazoles, proceeding through distinct transition states for C-H activation and subsequent C-N bond formation. nih.gov

A critical aspect of indazole chemistry is the regioselectivity of reactions, such as alkylation at the N1 or N2 positions. nih.govbeilstein-journals.org Density Functional Theory (DFT) calculations have been successfully employed to elucidate the mechanisms governing this selectivity. For example, in the case of methyl 5-bromo-1H-indazole-3-carboxylate, a compound with structural similarities to our target molecule, DFT calculations have been used to explore the transition states of N1 and N2 alkylation. nih.govbeilstein-journals.org These studies suggest that the formation of N1-substituted products can be driven by a chelation mechanism involving a cation and the indazole molecule, while other non-covalent interactions may favor the formation of N2-products. nih.govbeilstein-journals.org

The analysis of a hypothetical key synthetic step, such as the alkylation of this compound, would involve the computational modeling of the transition state structures for both N1 and N2 attack. The relative energies of these transition states would determine the kinetic product distribution. The presence of multiple halogen substituents (bromo, chloro, and iodo) at various positions on the indazole ring would significantly influence the geometry and energy of these transition states through a combination of steric and electronic effects.

Table 1: Representative Theoretical Data for Transition State Analysis of Indazole Alkylation (Hypothetical)

ParameterN1-Alkylation Transition StateN2-Alkylation Transition State
Relative Activation Energy (kcal/mol)ΔG‡(N1)ΔG‡(N2)
Key Bond Distance (Å) (N-C forming)d(N1-C)d(N2-C)
Imaginary Frequency (cm⁻¹)ν(N1-C)ν(N2-C)

Note: This table represents the type of data that would be generated from a transition state analysis. The actual values for this compound are not currently available in the literature.

Reactivity descriptors derived from conceptual DFT provide a quantitative measure of the reactivity of different sites within a molecule. researchgate.net Fukui functions, for instance, indicate the propensity of a particular atomic site to undergo a nucleophilic, electrophilic, or radical attack. researchgate.net The local ionization potential, on the other hand, can highlight the regions from which an electron is most easily removed.

For indazole systems, the N1 and N2 atoms of the pyrazole ring are often the most reactive sites for electrophilic attack. Computational studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that the N1 and N2 partial charges and Fukui indices can be calculated via Natural Bond Orbital (NBO) analyses to predict the regioselectivity of reactions. nih.govbeilstein-journals.org These calculations have indicated that the N1 position is typically more electronegative and possesses a larger Fukui index, suggesting greater nucleophilicity compared to the N2 position. nih.gov

For this compound, we can anticipate that the electron-withdrawing nature of the halogen substituents will influence the electron density distribution across the entire ring system. The iodine at the C3 position, being the most polarizable halogen, and the bromine and chlorine atoms at the C4 and C7 positions, respectively, will modulate the reactivity of the N1 and N2 atoms. A comprehensive theoretical study would be required to precisely quantify these effects.

Table 2: Calculated Reactivity Descriptors for a Representative Indazole (Methyl 5-bromo-1H-indazole-3-carboxylate) nih.govbeilstein-journals.org

Atomic SitePartial Charge (NBO)Fukui Index (f⁻) for Nucleophilic Attack
N1-0.350.18
N2-0.250.12

Note: This data is for methyl 5-bromo-1H-indazole-3-carboxylate and serves as an illustrative example. The values for this compound would require specific calculations.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its interactions with other molecules, including solvents and biological macromolecules. These simulations model the atomic motions over time, providing insights into conformational flexibility, intermolecular binding, and solvation phenomena.

A key feature of halogenated compounds is their ability to form halogen bonds, a type of non-covalent interaction where the halogen atom acts as an electrophilic species. nih.gov In the case of this compound, the bromine, chlorine, and iodine atoms are all potential halogen bond donors. MD simulations can be employed to study the formation, stability, and dynamics of these halogen bonds with various acceptor atoms, such as oxygen or nitrogen. Specialized force fields that accurately model the anisotropic charge distribution around the halogen atom (the "σ-hole") are often necessary for these simulations. nih.gov For instance, studies on halogenated amyloidogenic peptides have utilized modified AMBER force fields with an extra positively charged particle to represent the σ-hole, enabling the accurate simulation of halogen bond-driven self-assembly. nih.gov

MD simulations are also invaluable for understanding solvation effects. The solubility and behavior of this compound in different solvents can be predicted by simulating the molecule in explicit solvent environments. These simulations can reveal the structure of the solvation shell, the average number of solvent molecules interacting with different parts of the solute, and the dynamics of solvent exchange. Such information is crucial for predicting the compound's behavior in various chemical and biological media.

Table 3: Potential Parameters for Molecular Dynamics Simulation of this compound

Interaction TypePotential FunctionKey Parameters
Bond StretchingHarmonicForce constant, equilibrium distance
Angle BendingHarmonicForce constant, equilibrium angle
Dihedral TorsionsPeriodicBarrier height, periodicity, phase
Non-bonded (van der Waals)Lennard-JonesWell depth (ε), van der Waals radius (σ)
Non-bonded (Electrostatic)Coulomb's LawPartial atomic charges
Halogen Bondingσ-hole modelPositive charge on extra particle, position

Note: This table outlines the types of parameters required for an MD simulation. The specific values would need to be derived from quantum mechanical calculations or experimental data.

Advanced Research Applications and Chemical Utility of Polyhalogenated Indazole Scaffolds

Design and Synthesis of Complex Molecular Architectures

The synthesis of specifically substituted indazoles is a significant challenge in organic chemistry. The preparation of polyhalogenated indazoles requires careful control of regioselectivity. For instance, the synthesis of the closely related compound, 7-bromo-4-chloro-1H-indazol-3-amine, highlights the intricacies of introducing substituents at desired positions. Direct bromination of 4-chloro-1H-indazol-3-amine often leads to the formation of undesired regioisomers. nih.govnih.gov A more successful strategy involves the use of a pre-functionalized precursor, such as 3-bromo-2,6-dichlorobenzonitrile, which upon cyclization with hydrazine (B178648), yields the desired 7-bromo-4-chloro-1H-indazol-3-amine with high regioselectivity. nih.govresearchgate.net

This precursor-based approach underscores a key strategy for the synthesis of complex molecules like 4-Bromo-7-chloro-3-iodo-1H-indazole. The synthesis would likely involve a multi-step sequence starting from a benzene (B151609) derivative already bearing the chloro and bromo substituents in the correct orientation, followed by the formation of the pyrazole (B372694) ring and subsequent iodination at the C3 position. The C3-iodination of 1H-indazoles can be achieved using reagents like iodine in the presence of a base such as potassium hydroxide (B78521). nih.gov The differential reactivity of the C-I, C-Br, and C-Cl bonds is paramount, allowing for sequential and site-selective modifications to build intricate molecular structures.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound2385608-75-1C₇H₃BrClIN₂357.37
7-Bromo-4-chloro-1H-indazol-3-amine1449008-23-4C₇H₅BrClN₃246.50
3-Iodo-1H-indazole261953-36-0C₇H₅IN₂244.03
5-Bromo-3-iodo-1H-indazole1000341-98-9C₇H₄BrIN₂322.92
4-Bromo-7-iodo-1H-indazole1449008-23-4C₇H₄BrIN₂322.92
4-Bromo-7-fluoro-3-iodo-1H-indazole2503205-29-4C₇H₃BrFIN₂340.92
7-Bromo-4-chloro-3-iodo-1H-indazole1000341-98-9C₇H₃BrClIN₂357.37

Scaffold Diversification Strategies for Chemical Library Generation in Research

Polyhalogenated indazoles like this compound are ideal scaffolds for the generation of chemical libraries due to the differential reactivity of the halogen substituents in cross-coupling reactions. The reactivity of halogens in palladium-catalyzed reactions typically follows the order I > Br > Cl. This hierarchy allows for selective functionalization at each position.

For instance, the C3-iodo group is the most reactive site for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. nih.govresearchgate.net A study on unprotected 3-iodoindazoles demonstrated efficient vinylation at the C3 position using pinacol (B44631) vinyl boronate under microwave irradiation, leaving other, less reactive halogens untouched. nih.gov Following the functionalization of the C3 position, the C4-bromo group can be targeted under slightly more forcing reaction conditions. Finally, the C7-chloro group, being the least reactive, would require specific catalytic systems or harsher conditions for its modification. This stepwise, selective functionalization allows for the introduction of three different points of diversity from a single polyhalogenated scaffold, rapidly generating a library of complex and diverse molecules. mdpi-res.com

Table of Potential Sequential Cross-Coupling Reactions:

Step Reactive Site Typical Reaction Potential Reagent
1 C3-Iodo Suzuki-Miyaura Aryl/heteroaryl boronic acids
2 C4-Bromo Sonogashira Terminal alkynes

Precursors for Advanced Organic Materials Research

Polyhalogenated aromatic compounds are fundamental building blocks for advanced organic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The rigid, planar structure of the indazole core, combined with the potential for extensive π-conjugation through cross-coupling reactions, makes this compound an attractive precursor for such materials.

The multiple halogenation sites allow for the programmed synthesis of conjugated polymers or oligomers. For example, sequential Sonogashira or Suzuki-Miyaura reactions at the C3, C4, and C7 positions could be used to extend the π-system of the indazole core in a controlled, stepwise manner. This would enable the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, which are critical for the performance of organic electronic devices. The introduction of different aryl or heteroaryl groups can also influence the solid-state packing and intermolecular interactions, which are crucial for charge transport properties. While specific research on this compound in materials science is not yet prevalent, the principles established with other polyhalogenated heterocycles suggest its significant potential in this field.

Development of Novel Synthetic Methodologies Leveraging Polyhalogenation

The presence of multiple halogens on the indazole scaffold drives the development of novel synthetic methodologies that can achieve high selectivity and efficiency. Research on the regioselective functionalization of the indazole ring system is an active area. For example, a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been developed, followed by a successful palladium-mediated Suzuki–Miyaura reaction at the newly introduced C7-bromo position. This demonstrates that even in the presence of other potential reaction sites and an unprotected N-H group, specific positions can be targeted.

The unique electronic environment of each halogenated carbon in this compound presents an excellent platform for testing the limits of selectivity in catalysis. Developing catalytic systems that can differentiate between the C-Br and C-Cl bonds, or that can selectively activate one halogen in the presence of others under mild conditions, is a significant goal in synthetic chemistry. The ability to perform sequential, one-pot functionalizations by tuning the catalyst, ligand, and reaction conditions is a highly sought-after strategy for improving synthetic efficiency. The insights gained from studying the reactivity of this polyhalogenated scaffold can lead to the development of more sophisticated and selective cross-coupling methodologies applicable to a broader range of complex substrates.

Exploration as Molecular Probes and Tools in Chemical Biology Research

Fluorescent molecular probes are indispensable tools in chemical biology for visualizing and understanding biological processes. The indazole scaffold, while not as commonly used as fluorescein (B123965) or rhodamine, can be a component of fluorescent dyes. Polyhalogenated indazoles like this compound can serve as versatile intermediates in the synthesis of novel molecular probes.

The three halogen atoms provide orthogonal handles for attaching different functional groups. For example, one position could be used to attach a fluorophore, another to link a targeting moiety (such as a ligand for a specific protein), and the third to modulate the physicochemical properties (e.g., solubility, cell permeability) of the probe. The stepwise functionalization capability allows for the systematic and modular construction of complex probe architectures. For instance, a fluorescent group could be installed via a Suzuki reaction at the C3-iodo position, followed by the attachment of a biomolecule-targeting group at the C4-bromo position. This modularity is highly desirable in the development of chemical biology tools, as it allows for the rapid optimization of a probe's properties for a specific application. While the direct use of this compound as a molecular probe has not been reported, its potential as a versatile scaffold for constructing such tools is significant.

Future Research Directions and Perspectives on 4 Bromo 7 Chloro 3 Iodo 1h Indazole Chemistry

Innovations in Sustainable and Efficient Synthesis

The principles of green chemistry are increasingly integral to modern synthetic chemistry, compelling a shift towards more environmentally benign and efficient processes. benthamdirect.comacs.org Future research in the synthesis of 4-Bromo-7-chloro-3-iodo-1H-indazole will likely focus on developing methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic routes to polysubstituted indazoles often involve multiple steps with harsh reaction conditions. nih.gov A key area for innovation will be the development of one-pot or tandem reactions that can construct the indazole core and introduce the desired halogen substituents in a single, streamlined process. The use of heterogeneous catalysts, such as copper oxide nanoparticles on activated carbon, has shown promise in the synthesis of related indazoles and could be adapted for this specific compound. acs.orgnih.gov These catalysts offer the advantages of easy separation and recyclability, contributing to a more sustainable process. acs.org

Furthermore, exploring alternative energy sources like microwave irradiation or ultrasound could lead to significantly reduced reaction times and improved yields, as has been demonstrated for other heterocyclic systems. researchgate.netresearchgate.net The use of greener solvents, such as bio-based solvents or water, is another critical aspect that will be explored to enhance the sustainability of the synthesis of this and other similar molecules. acs.orgorganic-chemistry.org

Unveiling Novel Reactivity and Unexplored Transformations

The unique arrangement of three different halogen atoms on the this compound ring system presents a rich landscape for exploring novel reactivity and transformations. The differential reactivity of the C-Br, C-Cl, and C-I bonds under various catalytic conditions is a key area for future investigation. This selectivity will allow for sequential and site-specific functionalization, providing access to a diverse range of derivatives.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, will undoubtedly be a major focus. nih.gov Research will aim to develop highly selective catalytic systems that can differentiate between the bromo, chloro, and iodo substituents. For instance, the C-I bond is typically the most reactive in such couplings, followed by the C-Br bond, and then the C-Cl bond. Fine-tuning of reaction conditions and ligand design will be crucial to achieve selective transformations at each position.

Beyond traditional cross-coupling, future work will likely explore more innovative C-H activation and functionalization strategies. nih.gov This could involve the direct introduction of new functional groups at the remaining C-H positions on the indazole core, further expanding the molecular diversity that can be generated from this scaffold. The development of photocatalytic methods for the functionalization of this molecule also holds significant promise for accessing novel chemical space under mild conditions. acs.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting molecular properties and reaction outcomes. nih.govnih.gov For this compound, advanced computational modeling will play a pivotal role in several areas.

DFT calculations can be employed to predict the relative reactivity of the different halogenated positions, guiding the rational design of selective synthetic strategies. nih.gov By modeling the transition states of various cross-coupling reactions, researchers can identify the most promising catalytic systems and reaction conditions to achieve the desired regioselectivity.

Furthermore, computational methods can be used to predict the physicochemical properties of novel derivatives of this compound. This includes properties relevant to drug discovery, such as solubility, lipophilicity, and electronic properties that influence binding to biological targets. nih.gov Molecular docking studies can be used to virtually screen libraries of potential derivatives against specific protein targets, helping to prioritize synthetic efforts towards compounds with the highest predicted biological activity. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, scalability, and efficiency. acs.orgscilit.com The future synthesis and derivatization of this compound are well-suited for these technologies.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for achieving high selectivity in the functionalization of this polyhalogenated scaffold. researchgate.netacs.org The use of packed-bed reactors with immobilized catalysts or reagents can streamline multi-step synthetic sequences, enabling the continuous production of complex molecules. youtube.com This approach is particularly advantageous for reactions that involve hazardous reagents or intermediates, as these can be generated and consumed in situ, minimizing risk. youtube.com

Automated synthesis platforms, guided by AI and machine learning algorithms, can accelerate the discovery of new derivatives by rapidly exploring a wide range of reaction conditions and building blocks. youtube.com By integrating computational models with automated synthesis, it will be possible to create a closed-loop system where new compounds are designed, synthesized, and tested in a highly efficient and data-driven manner.

Strategic Impact on Broader Chemical Research Fields

The versatile nature of the this compound scaffold positions it to have a significant impact on several areas of chemical research, most notably in medicinal chemistry and drug discovery. nih.govpnrjournal.comresearchgate.net The indazole core is a well-established pharmacophore found in numerous FDA-approved drugs. researchgate.net The ability to selectively functionalize the three halogenated positions of this molecule provides a powerful tool for generating vast libraries of novel compounds for biological screening.

The diverse electronic and steric properties that can be introduced through the selective modification of the bromo, chloro, and iodo groups will allow for the fine-tuning of a compound's interaction with biological targets. This makes this compound a highly attractive starting point for the development of new kinase inhibitors, which are a major class of anti-cancer drugs, as well as agents for other therapeutic areas. nih.gov

Beyond medicinal chemistry, the unique electronic properties of the derivatives of this compound could find applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or other functional materials. The ability to systematically modify the structure of the molecule will allow for the tuning of its photophysical properties.

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for 4-Bromo-7-chloro-3-iodo-1H-indazole, and how do reaction conditions influence yield? Methodological Answer: A multi-step approach is typically employed, starting with halogenation of precursor indazoles. For example, cyclization reactions using ortho-substituted benzylidenehydrazine and benzaldehyde derivatives under controlled bromination/iodination conditions (e.g., NBS for bromination, KI/I₂ for iodination) are common . Optimizing temperature (60–80°C) and solvent polarity (DMF or THF) improves regioselectivity. Yields range from 25–35% due to steric hindrance from bulky halogens .

Advanced: How can computational modeling (e.g., DFT) resolve regioselectivity challenges during halogenation? Methodological Answer: Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution sites by analyzing charge distribution and transition-state energies. For instance, iodine prefers the 3-position due to lower activation energy (~15 kcal/mol) compared to bromine at the 4-position. Validation via LC-MS and ¹H NMR after scaled-up reactions confirms predictions .

Structural Characterization

Basic: Which crystallographic techniques are suitable for resolving the halogenated indazole core? Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. Heavy atoms (Br, I) enhance anomalous scattering, enabling precise determination of bond lengths (e.g., C-I: ~2.09 Å) and dihedral angles. Data collection at 100 K minimizes thermal motion artifacts .

Advanced: How to address twinning or disorder in crystals with mixed halogen substituents? Methodological Answer: Twinning, common in polar space groups (e.g., P2₁/c), is resolved using HKL-3000 for data integration and OLEX2 for iterative refinement. Partial occupancy modeling (e.g., for disordered Cl/Br) with constraints on isotropic displacement parameters (Uiso ≤ 0.05 Ų) improves R-factors (<5%) .

Biological Activity Profiling

Basic: What in vitro assays are used for preliminary screening of anticancer activity? Methodological Answer: Standard assays include:

  • MTT/Proliferation: IC₅₀ determination against HeLa or MCF-7 cells (72 hr exposure, 10 µM–100 nM range).

  • Apoptosis: Flow cytometry with Annexin V-FITC/PI staining.

  • Table: Comparative Activity of Indazole Derivatives

    CompoundIC₅₀ (µM)Target Pathway
    4-Bromo-7-Cl-3-I-indazole1.2 ± 0.3JAK/STAT3 inhibition
    6-Nitro analog5.8 ± 1.1Non-specific

Advanced: How to reconcile contradictory bioactivity data across studies? Methodological Answer: Discrepancies arise from assay variability (e.g., serum concentration in media) or off-target effects. Mitigation strategies:

  • Dose-Response Repetition: Triplicate runs with controls (e.g., staurosporine).
  • Proteomic Profiling: SILAC-MS identifies unintended kinase interactions.
  • Meta-Analysis: Cross-reference PubChem BioAssay data (AID 1259367) for consensus .

Computational Modeling

Advanced: Can MD simulations predict binding stability in kinase inhibitors? Methodological Answer: Molecular Dynamics (MD) simulations (AMBER force field, 100 ns) analyze ligand-protein stability. Key metrics:

  • RMSD: <2.0 Å indicates stable binding.
  • Hydrogen Bonds: Sustained interactions with catalytic lysine (e.g., K68 in JAK2).
  • Free Energy (MM/PBSA): ΔG ≤ -40 kcal/mol correlates with experimental IC₅₀ .

Reaction Mechanism Elucidation

Advanced: What spectroscopic methods track intermediates in Ullmann-type coupling reactions? Methodological Answer:

  • In Situ IR: Monitors Cu(I) intermediate formation (ν(Cu-N) ~450 cm⁻¹).
  • EPR: Detects radical species during aryl halide activation.
  • XAS: Resolves oxidation states at Cu centers (edge energy ~8989 eV) .

Data Contradiction Resolution

Advanced: How to prioritize conflicting crystallographic vs. NMR structural data? Methodological Answer:

  • Crystallography: Gold standard for solid-state conformation.
  • Solution NMR (ROESY): Validates dynamic conformers (e.g., atropisomerism).
  • Hybrid Approach: Use CORCENSA to integrate datasets, weighted by resolution (XRD > NOE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.